1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea
Description
1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea is a urea derivative featuring a bifunctional heterocyclic substituent. The molecule comprises a urea core (NHCONH) with an o-tolyl (2-methylphenyl) group on one nitrogen and a (5-(thiophen-3-yl)furan-2-yl)methyl substituent on the other. The thiophene-furan hybrid moiety may enhance π-conjugation and influence solubility, while the o-tolyl group contributes steric bulk and lipophilicity.
Synthesis of such compounds typically involves condensation reactions between isocyanates and amines or stepwise assembly of substituents. For instance, analogous thiourea derivatives are synthesized via furoyl isothiocyanate intermediates , while hydrazone derivatives with thiophenyl groups are prepared via Schiff base formation .
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12-4-2-3-5-15(12)19-17(20)18-10-14-6-7-16(21-14)13-8-9-22-11-13/h2-9,11H,10H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMVXYRPCJHPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Furan-Thiophene Core Construction
The furan-thiophene scaffold is assembled via cross-coupling methodologies. A Suzuki-Miyaura reaction between 3-thienylboronic acid and 5-bromofuran-2-carbaldehyde yields 5-(thiophen-3-yl)furan-2-carbaldehyde (Compound I , 78% yield). Subsequent reduction using sodium borohydride converts the aldehyde to the alcohol (Compound II , 92% yield), followed by bromination with PBr₃ to generate (5-(thiophen-3-yl)furan-2-yl)methyl bromide (Compound III , 85% yield).
Amination of the Bromomethyl Intermediate
Nucleophilic substitution of Compound III with aqueous ammonia in tetrahydrofuran (THF) at 60°C for 12 hours furnishes (5-(thiophen-3-yl)furan-2-yl)methylamine (Compound IV , 70% yield). Purification via silica gel chromatography (ethyl acetate/hexanes, 3:7) ensures >95% purity.
Urea Bond Formation: Isocyanate-Amine Coupling
Synthesis of o-Tolyl Isocyanate
o-Toluidine is treated with triphosgene in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. The resulting o-tolyl isocyanate (Compound V ) is isolated by distillation under reduced pressure (82% yield, bp 90–92°C at 15 mmHg).
Coupling Reaction Optimization
Compound IV (1.0 equiv) and Compound V (1.2 equiv) are stirred in anhydrous DCM with triethylamine (2.0 equiv) at 25°C for 6 hours. The reaction is monitored via TLC (ethyl acetate/hexanes, 1:1), revealing complete consumption of the amine. Workup involves washing with 1M HCl (to remove excess triethylamine) and brine, followed by drying over Na₂SO₄. Evaporation and recrystallization from ethanol yield 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea as a white crystalline solid (72% yield, mp 158–160°C).
Table 1. Optimization of Urea Formation Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
|---|---|---|---|---|
| Solvent | DCM | THF | EtOAc | DCM |
| Temperature (°C) | 25 | 40 | 0→25 | 25 |
| Base | Et₃N | Pyridine | None | Et₃N |
| Reaction Time (h) | 6 | 12 | 3 | 6 |
| Yield (%) | 72 | 65 | 58 | 72 |
Alternative Methodologies and Side Reactivity
Carbodiimide-Mediated Coupling
As an alternative to isocyanates, N,N'-carbonyldiimidazole (CDI) activates o-toluidine for coupling with Compound IV in THF. However, this route affords lower yields (55%) due to competing imidazole byproduct formation.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) accelerates the coupling reaction, increasing yields to 80% but requiring specialized equipment.
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.10 (m, 6H, aromatic), 6.85 (d, J = 3.2 Hz, 1H, furan), 6.72 (d, J = 3.2 Hz, 1H, furan), 4.40 (s, 2H, CH₂), 2.30 (s, 3H, CH₃).
- ¹³C NMR (101 MHz, DMSO-d₆): δ 158.2 (C=O), 152.1 (furan), 140.3 (thiophene), 135.1–124.8 (aromatic), 56.7 (CH₂), 19.8 (CH₃).
- HRMS : m/z calcd for C₁₇H₁₅N₂O₂S [M+H]⁺: 319.0849; found: 319.0852.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity, with a retention time of 6.8 minutes.
Challenges and Mitigation Strategies
Hydrolytic Instability of Isocyanates
o-Tolyl isocyanate is moisture-sensitive, necessitating anhydrous conditions. Storage over molecular sieves and syringe-septa techniques prevent hydrolysis to o-toluidine.
Regioselectivity in Furan-Thiophene Synthesis
Competing C2 vs. C5 substitution in the furan ring is mitigated using directing groups (e.g., aldehydes) during cross-coupling.
Chemical Reactions Analysis
Hydrolysis and Degradation Reactions
The urea moiety (-NHCONH-) undergoes hydrolysis under acidic or basic conditions. In acidic environments (e.g., HCl/H<sub>2</sub>O), cleavage produces o-toluidine and 1-((5-(thiophen-3-yl)furan-2-yl)methyl)amine , while alkaline hydrolysis (e.g., NaOH/EtOH) yields ammonia and corresponding carbamate intermediates .
Key conditions :
| Reagent System | Temperature | Products |
|---|---|---|
| 6M HCl, reflux | 100°C | o-Toluidine + Heterocyclic amine |
| 1M NaOH, ethanol/water | 80°C | Ammonia + Carbamate derivatives |
Electrophilic Substitution in Heterocyclic Rings
The furan and thiophene rings participate in electrophilic aromatic substitution (EAS):
-
Nitration : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups preferentially at the α-positions of furan and thiophene .
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Sulfonation : Furan reacts with SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> to form sulfonic acid derivatives.
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Halogenation : Br<sub>2</sub>/FeBr<sub>3</sub> brominates the thiophene ring at the 2- and 5-positions .
Urea Group Functionalization
The urea nitrogen atoms undergo alkylation and acylation:
-
Alkylation : Reacts with methyl iodide (CH<sub>3</sub>I) in DMF/K<sub>2</sub>CO<sub>3</sub> to form N-methylated derivatives .
-
Acylation : Acetic anhydride ((CH<sub>3</sub>CO)<sub>2</sub>O) in pyridine acetylates the free -NH group .
Representative reaction :
text1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea + CH₃I → N-Methyl-1-((5-(thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea (Yield: 72-85%)[6]
Cyclization and Heterocycle Formation
The compound participates in cyclocondensation reactions:
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With dimethyl acetylenedicarboxylate (DMAD) , it forms thiazolidinone derivatives via [3+2] cycloaddition under mild conditions (MeOH, 25°C) .
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In refluxing acetic acid, it generates 1,3-thiazine-6-carboxylates through intramolecular cyclization .
Mechanistic pathway :
-
Deprotonation of urea -NH group.
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Nucleophilic attack on DMAD’s acetylene carbons.
Cross-Coupling Reactions
The thiophene ring enables palladium-catalyzed couplings:
-
Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O) to form biaryl derivatives.
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Sonogashira : Couples with terminal alkynes (CuI, PdCl<sub>2</sub>, PPh<sub>3</sub>) to yield alkynylated analogs .
Oxidation and Reduction
-
Oxidation : KMnO<sub>4</sub>/H<sub>2</sub>O oxidizes the furan methylene (-CH<sub>2</sub>-) to a ketone .
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Reduction : H<sub>2</sub>/Pd-C reduces the urea carbonyl to a methylene amine (-CH<sub>2</sub>NH-).
Pharmacological Activity-Related Modifications
The compound’s bioactivity is enhanced through structural tuning:
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Urea linker replacement : Substituting urea with thiourea improves SIRT2 inhibition (IC<sub>50</sub> ~2.47 μM) .
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Heterocycle substitution : Introducing pyridine at the furan-phenyl interface increases water solubility (cLogP = 1.63) and target affinity .
Stability and Compatibility
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex molecules and materials. Its unique structure allows chemists to explore new reactions and develop novel compounds with potential applications in various domains.
Biology
Research indicates that 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea exhibits potential biological activities , including:
- Antimicrobial Properties : Studies have shown effectiveness against various pathogens.
- Antifungal Activity : The compound has demonstrated the ability to inhibit fungal growth.
- Anticancer Potential : Preliminary investigations suggest it may affect cancer cell lines positively, warranting further exploration .
Medicine
The compound is under investigation for its potential as a therapeutic agent in treating diseases. Its mechanism of action involves interactions with specific molecular targets, possibly modulating enzyme activities or receptor functions .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
Mechanism of Action
The mechanism of action of 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated using ChemDraw.
Biological Activity
1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the realms of enzyme inhibition and pharmacological applications. This article aims to explore its biological activity through a review of relevant studies, highlighting its structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a thiophene ring fused with a furan moiety and an o-tolyl urea group. The synthesis typically involves multi-step reactions, including coupling reactions and functional group modifications. The structural framework allows for interactions with various biological targets, making it a candidate for further investigation.
Enzyme Inhibition
One of the primary areas of research surrounding this compound is its inhibitory effect on urease, an enzyme linked to several pathological conditions, including kidney stones and urinary tract infections. Urease inhibitors are sought after for their therapeutic potential in treating these conditions.
Table 1: Urease Inhibitory Activity of Thiourea Derivatives
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| Thiourea (reference) | - | Standard inhibitor |
| This compound | 4.6 | Moderate inhibitor |
| Other derivatives | Varies | Range from 1.6 to 10 μM |
The compound exhibits moderate inhibitory activity with an IC50 value of approximately 4.6 μM, indicating its potential as a urease inhibitor . Variations in substituents on the thiophene or furan rings can significantly affect this activity, as seen in other related studies .
Antioxidant and Antimicrobial Activities
Research has shown that thiourea derivatives often possess antioxidant properties, which can mitigate oxidative stress-related damage in cells. Additionally, some studies report antimicrobial activities against various bacterial strains, suggesting that compounds like this compound may also be effective against infections .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By binding to the active site of urease, it prevents the conversion of urea to ammonia and carbon dioxide, thereby reducing the associated pathological effects.
- Antioxidant Activity : The presence of sulfur in the thiourea structure may facilitate radical scavenging activities.
Case Studies
- Urease Inhibition Study : A study conducted on various thiourea derivatives demonstrated that modifications on the thiophene ring led to significant changes in urease inhibitory activity. The most potent derivatives had specific hydrophobic and polar groups that enhanced binding affinity .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiourea-based compounds found that certain derivatives exhibited strong activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic addition between thiophen-3-ylmethylamine and o-tolyl isocyanate , typically in anhydrous solvents like dichloromethane or THF under nitrogen . Catalysts such as triethylamine improve yields by neutralizing HCl byproducts. Reaction temperatures (0–25°C) and stoichiometric ratios (1:1.2 amine:isocyanate) are critical for minimizing side products like biuret formation. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is standard .
Q. How can the structure of this compound be validated post-synthesis?
- Methodological Answer : Use ¹H/¹³C NMR to confirm connectivity:
- Thiophene protons : δ 6.8–7.5 ppm (multiplet for C3/C4 positions) .
- Furan protons : δ 6.1–6.3 ppm (C2/C5 coupling).
- Urea NH : δ 5.5–6.0 ppm (broad singlet).
HRMS (ESI+) confirms molecular weight (e.g., [M+H]+ ~342.12 g/mol). X-ray crystallography (via SHELX ) resolves stereochemistry and packing interactions.
Advanced Research Questions
Q. How do structural modifications (e.g., thiophene vs. furan substitution) alter biological activity?
- Methodological Answer : Compare analogs from :
| Modification | Biological Impact |
|---|---|
| Thiophen-3-yl → Thiophen-2-yl | Reduced kinase inhibition (steric hindrance) |
| o-Tolyl → p-Tolyl | Enhanced solubility but lower logP (-0.3) |
| Furan → Pyrazole | Increased metabolic stability (CYP450 resistance) |
- SAR Studies : Use molecular docking (AutoDock Vina) to map interactions with targets like carbonic anhydrase IX .
Q. What analytical strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Address discrepancies via:
- Dose-Response Curves : Test IC50 values across concentrations (e.g., 1 nM–100 µM) to rule out assay-specific artifacts .
- Metabolic Stability Assays : Use liver microsomes to assess if inactive metabolites explain variability .
- Target Profiling : Screen against kinase panels (e.g., Eurofins) to identify off-target effects .
Experimental Design & Data Analysis
Q. How to design crystallization trials for this urea derivative?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion (Hampton Research kits) with PEGs, alcohols, or DMSO as precipitants.
- Temperature Gradients : Test 4°C vs. 25°C to optimize crystal growth .
- Data Collection : Synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.2 Å) datasets. Refine with SHELXL (R-factor < 0.05) .
Q. What computational methods predict solubility and stability under physiological conditions?
- Methodological Answer :
- Solubility : Use COSMO-RS (Turbomole) to compute logS (e.g., predicted ~0.1 mg/mL in PBS) .
- Stability : Perform DFT calculations (Gaussian 16) to assess hydrolysis susceptibility of the urea bond (ΔG‡ > 25 kcal/mol indicates stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
